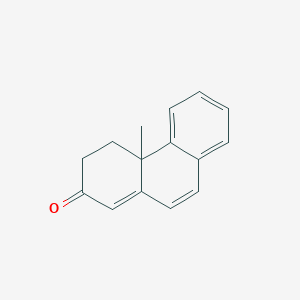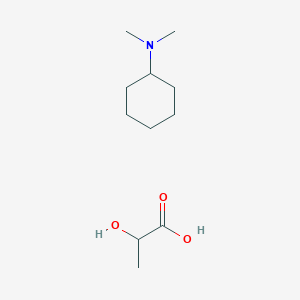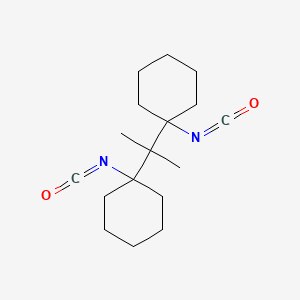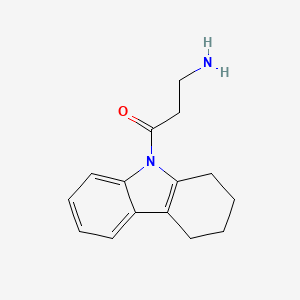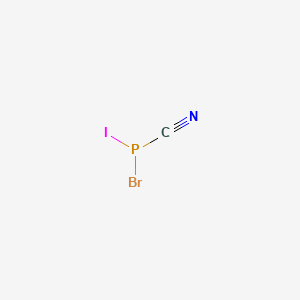![molecular formula C15H18O2 B14600332 3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione CAS No. 59832-39-2](/img/structure/B14600332.png)
3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione is an organic compound with the molecular formula C14H16O2 It is a derivative of pentane-2,4-dione, where the hydrogen atoms on the central carbon are replaced by a 2,4,6-trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione typically involves the condensation of 2,4,6-trimethylbenzaldehyde with acetylacetone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique electronic properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can alter the electronic distribution and reactivity of the metal center . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
3-[(Dimethylamino)methylidene]pentane-2,4-dione: This compound has a similar structure but with a dimethylamino group instead of the trimethylphenyl group.
3-(2,4,6-Trimethylphenyl)pentanedioic acid: This compound is a dicarboxylic acid derivative of the original compound.
Uniqueness
3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione is unique due to the presence of the 2,4,6-trimethylphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for forming metal complexes with specific electronic characteristics and for studying various chemical reactions.
Properties
CAS No. |
59832-39-2 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
3-[(2,4,6-trimethylphenyl)methylidene]pentane-2,4-dione |
InChI |
InChI=1S/C15H18O2/c1-9-6-10(2)14(11(3)7-9)8-15(12(4)16)13(5)17/h6-8H,1-5H3 |
InChI Key |
DHLILJUGSPOAMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=C(C(=O)C)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dodecahydrodicyclopenta[cd,gh]pentalene](/img/structure/B14600249.png)




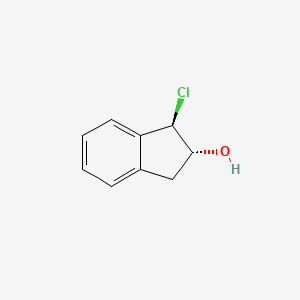

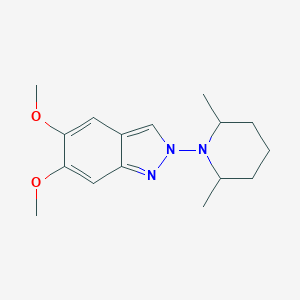
![7-[(Butan-2-yl)oxy]-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14600279.png)
